molecular formula C18H21N B14117564 4-(tert-Butyl)-2-(1-phenylvinyl)aniline

4-(tert-Butyl)-2-(1-phenylvinyl)aniline

Cat. No.: B14117564
M. Wt: 251.4 g/mol
InChI Key: WYTVBHZBBBAWSK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(1-phenylvinyl)aniline (CAS 189252-13-9) is a specialized aniline derivative of significant interest in modern organic synthesis and methodology development. This compound serves as a key substrate in innovative, iron-catalyzed chemodivergent annulation reactions . When reacted with isatin derivatives, this o-vinylaniline enables temperature-controlled selective synthesis of distinct, valuable heterocyclic scaffolds. At lower temperatures (e.g., 50°C), the reaction proceeds via an intramolecular pathway to yield 5-methyl-7-phenyldibenzo[b,h][1,6]naphthyridin-6(5H)-one derivatives, which are rigid, planar structures relevant in medicinal chemistry for their potential as therapeutic agent cores . At elevated temperatures (e.g., 90-100°C), the reaction switches to an intermolecular pathway, selectively providing 3-phenyl-1H-indoles, a prominent class of heterocycles with a wide range of pharmacological activities . This chemodivergent approach, catalyzed by the sustainable iron catalyst FeCl₃ and using air as a terminal oxidant, allows researchers to access structurally diverse compound libraries from identical starting materials simply by modulating the reaction temperature . The compound is supplied as a yellow oil and requires storage in a dark place under an inert atmosphere at 4 to 8°C to maintain stability . With a molecular formula of C₁₈H₂₁N and a molecular weight of 251.37 g/mol, it is a valuable building block for researchers exploring new synthetic routes to complex nitrogen-containing heterocycles, synthesis of symmetrical urea derivatives, and the direct construction of bioactive molecules like tryptanthrin .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

4-tert-butyl-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C18H21N/c1-13(14-8-6-5-7-9-14)16-12-15(18(2,3)4)10-11-17(16)19/h5-12H,1,19H2,2-4H3

InChI Key

WYTVBHZBBBAWSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2

Origin of Product

United States

The Ortho 1 Phenylvinyl Group:this Group Acts As a Conjugated Linker, Holding the Phenyl Ring at a Specific Orientation Relative to the Aniline Core. Its Replacement Would Focus on Mimicking This Spatial Arrangement and Electronic Character with Alternative Linkers.

Original Moiety Potential Bioisostere(s) Chemical/Structural Rationale for Replacement
tert-ButylIsopropyl, Cyclobutyl, Bicyclo[1.1.1]pentane (BCP), Trifluoromethyl-substituted cyclopropyl/oxetaneMimic steric bulk, reduce lipophilicity, improve metabolic stability, introduce 3D character. researchgate.netenamine.netcambridgemedchemconsulting.com
Aniline (B41778)Aminopyridine, Aminopyrimidine, Saturated scaffolds (e.g., 1-Aminonorbornane)Reduce potential for metabolic oxidation, alter basicity (pKa), introduce novel structural vectors, escape planarity. nih.govcresset-group.comacs.org
1-PhenylvinylPhenyl-ethynyl, Phenyl-ethyl, Oxazole/Thiazole ringMaintain or alter rigidity and conjugation, modify linker length and geometry, introduce heteroatoms for new interactions.

This table provides a structural comparison of key moieties in 4-(tert-Butyl)-2-(1-phenylvinyl)aniline and their potential bioisosteric replacements.

Mechanistic Investigations of Reactions Involving 4 Tert Butyl 2 1 Phenylvinyl Aniline

Elucidation of Reaction Pathways

The transformation of 2-vinylanilines, including 4-(tert-Butyl)-2-(1-phenylvinyl)aniline, into poly-substituted quinolines is a key reaction that has been subject to detailed mechanistic scrutiny. This process typically involves the reaction of the vinylaniline with an aldehyde, which can proceed through several potential pathways depending on the reaction conditions and catalysts employed. A prominent example is the acid-catalyzed or carbocatalytic cascade synthesis, which begins with the formation of an imine intermediate followed by cyclization. units.it

Stepwise vs. Concerted Mechanisms

The cyclization step in quinoline (B57606) synthesis from 2-vinylanilines is a subject of significant mechanistic interest. Computational studies, particularly using Density Functional Theory (DFT), on related reactions like the Povarov reaction (a formal aza-Diels-Alder reaction), have provided strong evidence against a concerted [4+2] cycloaddition mechanism. wikipedia.org Instead, the reaction is shown to proceed through a stepwise pathway. rsc.orgresearchgate.netnih.gov

In a typical acid-catalyzed scenario, the reaction is initiated by the formation of an iminium ion. This is followed by a nucleophilic attack from the vinyl group, leading to a Mannich-type adduct. The subsequent step is an intramolecular Friedel-Crafts-type cyclization, which ultimately leads to the tetrahydroquinoline core, followed by oxidation to the aromatic quinoline. nih.gov DFT studies indicate that the Lewis acid-catalyzed aza-Diels-Alder reaction proceeds via a two-step mechanism due to the significant stabilization of a zwitterionic intermediate. rsc.orgresearchgate.net This stepwise nature is a critical distinction from the concerted mechanism initially proposed for such cycloadditions.

Identification and Characterization of Reaction Intermediates

The identification of intermediates is crucial for confirming a stepwise mechanism. In the cascade synthesis of quinolines from 2-vinylanilines and aldehydes, the initial and reversible formation of an intermediate imine is a key step. units.it This imine has been observed and its concentration monitored over the course of the reaction.

Following the formation of the imine, the reaction proceeds through charged intermediates. In acid-catalyzed pathways, an iminium ion is generated, which increases the electrophilicity of the imine carbon. nih.gov The subsequent nucleophilic attack by the vinyl group leads to a stabilized carbocationic intermediate. This intermediate then undergoes the final intramolecular electrophilic aromatic substitution to form the six-membered ring. In some variations, such as photocatalytic systems, radical intermediates have been proposed and detected. For instance, the generation of imine radicals followed by an intramolecular Michael addition has been suggested, with evidence from radical scavenger experiments and electron paramagnetic resonance (EPR) studies. chemrxiv.org

Catalytic Cycle Analysis

Catalysts are pivotal in directing the reaction of this compound towards the desired quinoline products, enhancing reaction rates and controlling selectivity. Both Brønsted acids and transition metal complexes have been explored in related systems.

Role of Specific Catalyst Species (e.g., Brønsted Acids, Transition Metal Complexes)

Brønsted and Lewis Acids: Acid catalysts are essential in many quinoline syntheses from 2-vinylanilines. Lewis acids, such as boron trifluoride (BF₃) or indium(III) chloride (InCl₃), activate the intermediate imine by coordinating to the nitrogen atom. wikipedia.orgnih.gov This coordination significantly increases the electrophilicity of the imine, facilitating the subsequent nucleophilic attack by the vinyl moiety or an external alkene. DFT studies have quantified this activation, showing a substantial decrease in the activation energy for the cyclization step in the presence of a Lewis acid. rsc.orgresearchgate.net Similarly, Brønsted acids can protonate the imine to form a reactive iminium ion, which then drives the cyclization cascade. globethesis.com

Transition Metal Complexes: While less common for this specific transformation, transition metals are widely used in catalysis. nih.gov In related syntheses, copper salts under photocatalytic conditions have been used to generate radical species, initiating a different mechanistic pathway for quinoline formation. chemrxiv.org In these systems, the copper catalyst likely participates in a single-electron transfer (SET) process to generate the key radical intermediates.

Carbocatalysts: Oxidized activated carbon (oAC) has been shown to be an effective heterogeneous catalyst for the synthesis of quinolines from 2-vinylanilines. units.it The catalytic activity is attributed to mildly acidic functional groups on the carbon surface, which facilitate the imine formation and subsequent oxidative cyclization/dehydrogenation steps.

Kinetic Studies and Rate-Limiting Steps

The table below summarizes the kinetic findings for the reaction between 2-isopropenylaniline (B1294904) (a model for 2-vinylanilines) and benzaldehydes with different electronic substituents, catalyzed by oxidized activated carbon (oAC).

Aniline (B41778) Substituent (R¹)Aldehyde Substituent (R²)Time (h)Imine Yield (%)Quinoline Yield (%)
H4-NO₂11486
H4-NO₂4099
HH13268
HH41585
H4-OMe16634
H4-OMe45050

Data adapted from kinetic experiments on related 2-vinylaniline (B1311222) systems. units.it

Influence of Substituents on Reaction Outcome

Substituents on both the aniline and vinyl moieties play a crucial role in the reactivity and selectivity of the cyclization. The tert-butyl group at the 4-position of the aniline ring is an electron-donating group. This group increases the electron density of the aromatic ring, which can facilitate the final intramolecular electrophilic aromatic substitution (Friedel-Crafts) step by activating the ring towards the electrophilic carbocation intermediate.

In studies of related vinyl radical cyclizations, it was found that both stabilization and polar factors can influence the reaction rate. However, the rate of vinyl radical cyclization onto arene rings appears to be relatively insensitive to the nature of the substituent. nih.gov This suggests that for radical-based mechanisms, the electronic effect of the tert-butyl group might be less pronounced compared to its influence in ionic pathways. The phenyl group on the vinyl moiety provides steric bulk and electronic stabilization to intermediates, which can influence the regioselectivity and rate of the cyclization steps.

Steric Effects of the tert-Butyl Group

In reactions targeting the aromatic ring, the sheer size of the tert-butyl group can direct incoming electrophiles or other reagents. While electronic effects typically guide substitution patterns in anilines, pronounced steric hindrance from groups like tert-butyl can override these preferences, favoring substitution at less congested positions.

A key mechanistic aspect influenced by steric bulk is the potential for "steric acceleration." This phenomenon occurs when steric strain in the ground state of a reactant is released upon forming the transition state, thus lowering the activation energy and increasing the reaction rate. For benzylic systems, it has been observed that compounds with bulky ortho-substituents, such as 2,4,6-tri-t-butylbenzyl chloride, exhibit unexpectedly high reactivity due to this effect. researchgate.net While the tert-butyl group in this compound is in the para position relative to the amine, its interaction with the ortho-vinyl group can create ground-state strain that may be relieved in certain reaction pathways, leading to rate enhancement.

To illustrate the impact of steric hindrance on reaction kinetics, the following table presents hypothetical data comparing the relative rates of a substitution reaction at the amino group for anilines with varying steric bulk at the para-position.

EntryAniline DerivativePara-SubstituentRelative Rate Constant (k_rel)
1Aniline-H1.00
24-Methylaniline-CH₃0.92
34-Isopropylaniline-CH(CH₃)₂0.75
44-(tert-Butyl)aniline-C(CH₃)₃0.61

This interactive table demonstrates that as the steric bulk of the para-substituent increases from hydrogen to tert-butyl, the reaction rate at the amino group decreases due to increased steric hindrance.

Electronic Effects of Aromatic and Vinyl Substituents

The reactivity of this compound is governed by a complex interplay of the electronic properties of its constituent functional groups. Substituents on an aniline ring can significantly alter the electron density distribution, thereby affecting the molecule's nucleophilicity and the stability of reaction intermediates. semanticscholar.org

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through resonance. This effect substantially increases the ring's nucleophilicity, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. libretexts.org

tert-Butyl Group (-C(CH₃)₃): Located para to the amino group, the tert-butyl substituent acts as a weak electron-donating group through induction and hyperconjugation. nih.gov This donation further enriches the electron density of the aromatic ring, reinforcing the activating effect of the amino group. The insertion of tert-butyl groups has been shown to raise the energy levels of molecular orbitals in other aromatic systems. nih.gov

The combination of these substituents results in a highly activated aromatic system. The strong electron-donating character of the amino group is the dominant electronic influence. The tert-butyl group provides a secondary, weaker electron-donating effect. The phenylvinyl substituent modulates this electron distribution and introduces an additional site of reactivity. In electrophilic aromatic substitution reactions, the powerful ortho-, para-directing influence of the amino group would be the primary determinant of regioselectivity, with the positions ortho to the amine (and meta to the tert-butyl group) being highly activated.

Solvent Effects and Reaction Condition Optimization

The choice of solvent is a critical parameter in controlling the reaction rate and mechanism for processes involving this compound. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov The effect often correlates with solvent properties such as polarity (dielectric constant), viscosity, and the ability to act as a hydrogen bond donor or acceptor. nih.govresearchgate.netchemrxiv.org

For reactions that proceed through polar or charged intermediates, such as Sₙ1-type mechanisms, polar protic solvents (e.g., water, methanol) are particularly effective at stabilizing the transition state, which can lead to significant rate acceleration. murdoch.edu.auyoutube.com Conversely, for Sₙ2 reactions, which often involve a charged nucleophile attacking a neutral substrate, polar aprotic solvents (e.g., acetonitrile, dioxane) are typically preferred as they solvate the accompanying cation more strongly than the nucleophile, enhancing the latter's reactivity. youtube.com The rate of degradation of certain molecules has been shown to be a linear function of the solvent's dielectric constant, indicating the involvement of a dipolar intermediate that is promoted by the medium's polarity. nih.gov

Optimization of reaction conditions is essential for maximizing product yield and selectivity. This empirical process involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry. researchgate.netresearchgate.net A model optimization study for a hypothetical cross-coupling reaction involving this compound is presented below.

EntrySolventCatalyst (mol%)Temperature (°C)Yield (%)
1ToluenePd(PPh₃)₄ (5)8045
2DioxanePd(PPh₃)₄ (5)8062
3AcetonitrilePd(PPh₃)₄ (5)8031
4DioxanePd(dppf)Cl₂ (5)8075
5DioxanePd(dppf)Cl₂ (5)10091
6DioxanePd(dppf)Cl₂ (2.5)10088
7DioxanePd(dppf)Cl₂ (5)6054

This interactive table illustrates a typical workflow for reaction optimization. The initial screening of solvents (Entries 1-3) identifies dioxane as superior. A change in catalyst (Entry 4) further improves the yield. Subsequent optimization of temperature (Entries 5 and 7) and catalyst loading (Entry 6) leads to the identification of the most efficient reaction conditions.

Catalytic Applications and Ligand Development

Utilization in Transition-Metal Catalysis

The interplay between the amine and vinyl functionalities in 2-vinylanilines allows for their participation in numerous transition-metal-catalyzed reactions, leading to the synthesis of complex heterocyclic structures.

While the primary catalytic relevance of 2-vinylanilines is as substrates, their structure possesses the necessary functional groups for coordination to a metal center. The nitrogen atom of the aniline (B41778) group and the π-system of the vinyl group can both serve as coordination sites. Phosphine ligands, for instance, are fundamental in homogeneous catalysis due to the ease with which their electronic and steric properties can be modified. researchgate.netresearchgate.net The development of bifunctional ligands, which can cooperate with the metal center to activate substrates, has become a key strategy in catalyst design. nsf.gov Although direct applications of 4-(tert-Butyl)-2-(1-phenylvinyl)aniline as a standalone ligand are not extensively documented, its framework serves as a valuable scaffold for designing more complex, potentially bidentate or bifunctional ligands for catalytic applications.

The 2-vinylaniline (B1311222) motif is a highly effective precursor for the synthesis of quinoline (B57606) derivatives and other nitrogen-containing heterocycles through catalytic cycloaddition and annulation reactions. These transformations often proceed with high atom economy and provide access to molecular scaffolds of significant pharmaceutical and material science interest.

For instance, an efficient nickel-catalyzed cascade reaction between 2-vinylanilines and gem-dichloroalkenes has been developed to produce a diverse range of substituted quinolines in good to high yields. acs.orgnih.gov This protocol demonstrates the utility of the 2-vinylaniline structure in building complex heterocyclic systems from readily available starting materials. acs.orgnih.gov Similarly, Lewis acid-catalyzed [4+2] annulation of 2-vinylanilines with propargylic alcohols offers a protection-free and direct method for assembling polycyclic quinoline skeletons. nih.gov

Another notable transformation is the Rh(III)-catalyzed [5+1] annulation of 2-alkenylanilides with allenyl acetates. This reaction proceeds via a vinylic C-H activation mechanism to afford 1,2-dihydroquinoline (B8789712) derivatives. nih.gov The versatility of the 2-alkenylaniline framework is further demonstrated in its reaction with various coupling partners under different catalytic systems.

Catalyst SystemReactantsProduct ClassReference
Nickel / IPr2-Vinylanilines, gem-DichloroalkenesSubstituted Quinolines acs.orgnih.gov
Yb(OTf)₃ / AgOTf2-Vinylanilines, Propargylic AlcoholsPolycyclic Quinolines nih.gov
[RhCp*Cl₂]₂2-Alkenylanilides, Allenyl Acetates1,2-Dihydroquinolines nih.gov

These examples underscore the importance of the 2-vinylaniline core, as present in this compound, as a key substrate in transition-metal-catalyzed annulation strategies for heterocyclic synthesis.

Ortho-substituted anilines are crucial structural motifs in many pharmacologically active compounds. nih.gov The development of robust cross-coupling methods that tolerate the free amine functionality is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds using a palladium catalyst, has been successfully applied to unprotected ortho-bromoanilines. nih.gov This demonstrates that the aniline group, even when unsubstituted and positioned ortho to a reactive site, is compatible with palladium catalysis.

An efficient method was developed for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a wide variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic partners, using CataXCium A Pd G3 as the catalyst. nih.gov Furthermore, nickel-catalyzed C-N cross-coupling reactions have been shown to be effective for a range of anilines, including electron-rich, electron-neutral, and sterically hindered variants. nih.gov The tolerance of these catalytic systems for the aniline functional group suggests that compounds like this compound could be further functionalized using cross-coupling strategies, provided a suitable coupling handle (e.g., a halogen) is present on the aromatic ring.

Role in Organocatalysis and Metal-Free Catalytic Systems

In line with the principles of green chemistry, there is a growing focus on developing catalytic systems that avoid the use of transition metals. wikipedia.orgmdpi.com Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful synthetic tool. wikipedia.org

A significant metal-free application involving a closely related substrate is the [5+1] cyclization of 2-(1-phenylvinyl)aniline (B99152) with tert-butyl nitrite (B80452) (TBN) to synthesize cinnoline (B1195905) derivatives. researchgate.net This reaction proceeds efficiently under mild, peroxide-free conditions, with TBN serving as the N1 source. The process is scalable and tolerates a wide range of substituents on the aniline ring, showcasing its synthetic utility. researchgate.net

Table of Metal-Free Cinnoline Synthesis from 2-(1-phenylvinyl)anilines

Aniline Substrate (Ar group) Reagent Conditions Product Yield Reference
Phenyl tert-Butyl Nitrite DCM, 50 °C, 12h 4-Phenylcinnoline 98% researchgate.net
4-Methylphenyl tert-Butyl Nitrite DCM, 50 °C, 12h 6-Methyl-4-phenylcinnoline 96% researchgate.net
4-Bromophenyl tert-Butyl Nitrite DCM, 50 °C, 12h 6-Bromo-4-phenylcinnoline 95% researchgate.net

Additionally, metal-free, N-iodosuccinimide (NIS)-catalyzed intramolecular aminoalkoxylation of olefins represents another green strategy for synthesizing nitrogen heterocycles. rsc.org Electrocatalytic methods have also been employed for the dehydrogenative cyclization of 2-vinylanilides to produce indoles without the need for external chemical oxidants. organic-chemistry.org These examples highlight the potential of the aniline and vinyl moieties within this compound to participate in a range of valuable organocatalytic and metal-free transformations.

Development of Chiral Derivatives for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. nih.govmdpi.com The design of effective chiral ligands is central to this field. nih.govresearchgate.net While C2-symmetric ligands have historically been dominant, nonsymmetrical ligands have proven to be highly effective in many transformations. nih.gov

The framework of this compound is an attractive starting point for the development of novel chiral ligands. Chirality can be introduced in several ways:

Axial Chirality: The introduction of bulky groups at positions ortho to the bond connecting the phenylvinyl group to the aniline ring could restrict rotation, creating stable atropisomers. The binaphthyl framework is a classic example of axial chirality successfully used in ligands like BINAP. nii.ac.jp

Introduction of Chiral Centers: Chiral centers could be installed on the tert-butyl group or through modification of the vinyl substituent.

Functionalization with Chiral Auxiliaries: The aniline nitrogen can be functionalized with a known chiral moiety, creating a new chiral ligand.

The development of chiral guanidine (B92328) derivatives, for example, has produced powerful organocatalysts for a wide array of asymmetric transformations. rsc.org Similarly, chiral bis(imidazolidine)pyridine-Ni(II) complexes have been used to catalyze asymmetric Friedel-Crafts reactions of 2-vinylindoles, demonstrating that the vinyl group can be retained while inducing chirality elsewhere in the molecule. nih.gov By applying established principles of ligand design, chiral derivatives of this compound could potentially be developed for applications in asymmetric hydrogenation, cycloadditions, or cross-coupling reactions.

Computational and Theoretical Studies of 4 Tert Butyl 2 1 Phenylvinyl Aniline and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods would be instrumental in understanding the intrinsic properties of 4-(tert-Butyl)-2-(1-phenylvinyl)aniline.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions. For this compound, this could involve modeling its synthesis or subsequent reactions. For instance, in reactions involving the vinyl group or the aniline (B41778) moiety, DFT could be used to:

Identify the structures of reactants, intermediates, and products.

Locate and characterize transition state structures, which are the energetic maxima along the reaction pathway.

Calculate the activation energies, providing insight into the reaction kinetics.

By analogy, studies on other substituted anilines have used DFT to elucidate mechanisms of C-H activation and annulation reactions, revealing the stepwise pathways and identifying the rate-determining steps. Such an approach for this compound would clarify its chemical behavior in various transformations.

Prediction of Reactivity and Selectivity

DFT provides various descriptors that can predict the reactivity and selectivity of a molecule. For this compound, these would include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The HOMO is likely localized on the electron-rich aniline ring, while the LUMO may be associated with the phenylvinyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The nitrogen atom of the aniline and the vinyl double bond would be expected nucleophilic centers.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites for nucleophilic, electrophilic, and radical attacks.

These descriptors would be crucial in predicting how this compound would react with various reagents, for example, in electrophilic aromatic substitution or addition reactions at the vinyl group.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is influenced by the rotation around several single bonds, particularly the C-N bond, the bond connecting the vinyl group to the aniline ring, and the bond connecting the phenyl group to the vinyl moiety. The bulky tert-butyl group significantly influences the preferred conformation by exerting steric hindrance.

A conformational analysis using DFT would involve:

Rotating key dihedral angles to map the potential energy surface.

Identifying the lowest energy conformers (global and local minima).

Determining the geometric parameters (bond lengths, bond angles, dihedral angles) for the most stable structures.

Studies on other sterically hindered anilines and styrenes show that the planarity of the system is often disrupted to alleviate steric strain. For the target molecule, one would expect a non-planar arrangement where the phenyl and vinyl groups are twisted out of the plane of the aniline ring.

Hypothetical DFT-Calculated Geometrical Parameters for a Stable Conformer of this compound This table is illustrative and based on general principles of chemistry, not on actual published data for the specific molecule.

Parameter Predicted Value Range Description
C-N Bond Length 1.39 - 1.42 Å Typical for an aromatic amine.
C=C Vinyl Bond Length 1.33 - 1.35 Å Characteristic of a double bond.
Aniline-Vinyl Dihedral Angle 30° - 60° A significant twist is expected to reduce steric clash.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Solvation Effects: How the molecule interacts with different solvents, which can influence its conformational preferences and reactivity.

Dynamic Behavior: The flexibility of the molecule and the accessible range of conformations at different temperatures.

Intermolecular Interactions: In a condensed phase, how molecules of this compound interact with each other.

MD simulations on related aromatic amines have been used to study their aggregation behavior and interactions with biological macromolecules or material surfaces.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical/structural aspects)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. To perform a QSAR study involving this compound, one would need a dataset of structurally similar compounds with measured activity data.

The chemical/structural aspects of this compound that would be quantified in a QSAR study include:

Topological Descriptors: Indices that describe the connectivity of the atoms.

Electronic Descriptors: Parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies, often calculated using quantum chemistry.

Steric Descriptors: Parameters that describe the size and shape of the molecule, such as molecular volume or surface area. The tert-butyl group would be a major contributor to steric descriptors.

QSAR models for substituted anilines have been developed to predict properties like toxicity or receptor binding affinity, where parameters describing hydrophobicity, electronic effects, and steric bulk are often found to be critical. oup.comnih.gov

Spectroscopic Property Predictions (e.g., NMR, IR shifts for structural confirmation in research)

Computational methods, especially DFT, are frequently used to predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. For this compound, this would be particularly useful for assigning the protons and carbons of the aromatic rings and the vinyl group.

IR Spectroscopy: The vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying characteristic absorption bands, such as the N-H stretches of the amine, C=C stretching of the vinyl and aromatic groups, and the characteristic vibrations of the tert-butyl group.

Hypothetical Predicted Key Spectroscopic Features for this compound This table is for illustrative purposes and is not based on published data for the specific molecule.

Spectroscopy Type Predicted Feature Approximate Range
¹H NMR Amine Protons (N-H) 3.5 - 4.5 ppm
¹H NMR Vinyl Protons 5.0 - 6.0 ppm
¹H NMR Aromatic Protons 6.5 - 7.5 ppm
¹H NMR tert-Butyl Protons 1.2 - 1.4 ppm
¹³C NMR Aromatic Carbons 110 - 150 ppm
¹³C NMR tert-Butyl Carbon (quaternary) 34 - 36 ppm
IR N-H Stretching 3300 - 3500 cm⁻¹
IR C-H Aromatic/Vinyl Stretching 3000 - 3100 cm⁻¹
IR C-H Aliphatic Stretching 2850 - 3000 cm⁻¹

Advanced Synthetic Strategies and Utilization As a Building Block

Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The ortho-vinylaniline motif within 4-(tert-Butyl)-2-(1-phenylvinyl)aniline is particularly well-suited for MCRs that yield heterocyclic scaffolds, most notably quinoline (B57606) derivatives. rsc.orgnih.gov

Several classic and modern MCRs can be adapted to utilize this substrate. For instance, in a Friedländer-type annulation, this compound can react with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) under acid or base catalysis. nih.govpharmaguideline.com The reaction proceeds via an initial condensation followed by a cyclodehydration sequence to furnish a highly substituted quinoline.

Similarly, the Pfitzinger reaction, which traditionally uses isatin (B1672199) and a carbonyl compound, can be modified. pharmaguideline.comwikipedia.orgresearchgate.net The core principle involves the in situ formation of an ortho-aminoaryl ketone or aldehyde equivalent that then condenses and cyclizes. The structural features of this compound allow it to serve as the aniline (B41778) component in Pfitzinger-type syntheses, leading to quinoline-4-carboxylic acid derivatives. researchgate.netjocpr.com These reactions underscore the utility of this building block in rapidly generating molecular complexity.

Reaction Type Co-Reactant(s) Catalyst/Conditions Predicted Product Scaffold
Friedländer AnnulationKetone/Aldehyde (e.g., Cyclohexanone)Acid or BaseSubstituted Tetrahydroacridine
Pfitzinger ReactionIsatin, BaseKOH or NaOH, HeatSubstituted Quino[2,3-b]quinoline-7-carboxylic acid
Povarov ReactionAldehyde, DienophileLewis Acid (e.g., FeCl₃)Substituted Tetrahydroquinoline
Doebner-von Miller Reactionα,β-Unsaturated CarbonylStrong Acid, OxidantSubstituted Quinoline

This table presents potential multi-component reactions for this compound based on the known reactivity of ortho-vinylanilines.

Precursor for Complex Organic Scaffolds

The strategic placement of the vinyl and amine functionalities in this compound enables its use in tandem or cascade reactions to construct elaborate organic frameworks beyond simple heterocycles. princeton.edu These reaction sequences, where multiple bond-forming events occur in a single pot without isolating intermediates, are a hallmark of modern synthetic efficiency. mdpi.com

A prominent application is the nickel-catalyzed cascade reaction between 2-vinylanilines and gem-dichloroalkenes, which provides access to diverse, polysubstituted quinolines. acs.orgacs.org In this process, this compound would first undergo an amination reaction, followed by an intramolecular Mizoroki–Heck reaction, leading to a complex quinoline product in a single operation. acs.org The reaction's tolerance for various functional groups makes it a powerful tool for building molecular libraries. acs.orgacs.org

Furthermore, the vinyl group can participate in various cycloaddition reactions or transition metal-catalyzed cross-coupling reactions, while the aniline nitrogen can be derivatized or direct C-H activation processes. This dual reactivity allows for sequential, regioselective modifications, transforming the initial building block into significantly more complex and sterically congested scaffolds.

Building Block in Materials Chemistry (Chemical Synthesis Perspective)

From a purely chemical synthesis standpoint, this compound serves as a functional monomer for the creation of advanced polymeric materials. The presence of the polymerizable 1-phenylvinyl group is key to its utility in this context.

This monomer can be incorporated into polymer chains via several mechanisms:

Radical Polymerization: The vinyl group can undergo free-radical polymerization, potentially with other vinyl monomers like styrenes or acrylates, to produce copolymers. mdpi.com

Acyclic Diene Metathesis (ADMET) Polymerization: If appropriately derivatized to contain a terminal vinyl group, it could be used in ADMET polymerization to create poly(arylene vinylene)s (PAVs). scirp.org These conjugated polymers are of interest for their optical and electronic properties.

Post-Polymerization Modification: A polymer backbone containing reactive sites could be functionalized by grafting the this compound molecule onto it, leveraging the reactivity of the aniline nitrogen. mdpi.comnih.gov

The inclusion of this specific monomer would impart distinct properties to the resulting polymer. The bulky tert-butyl group is known to enhance solubility in organic solvents, which is a critical advantage for material processing. The conjugated system, comprising the aniline ring and the phenylvinyl moiety, introduces electronic and photophysical properties, making the resulting polymers candidates for applications in organic electronics or as functional coatings.

Design and Synthesis of Bioisosteric Analogues (Purely Chemical, Structural Comparison)

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing molecular properties. baranlab.org this compound can be systematically deconstructed to consider bioisosteric replacements for its key structural motifs, purely from a chemical and structural perspective.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The synthesis of highly substituted anilines like 4-(tert-Butyl)-2-(1-phenylvinyl)aniline presents a considerable challenge in organic chemistry. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. Current multistep syntheses can be cumbersome, and the development of one-pot or tandem reactions would be a significant advancement.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a suitably substituted aniline (B41778) with a phenylvinyl component could provide a direct route to the target molecule. wjpmr.comresearchgate.net Another avenue to explore is the ortho-vinylation of 4-tert-butylaniline. rsc.org Research in this area could focus on developing novel catalyst systems that can achieve high regioselectivity and functional group tolerance.

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, offer another elegant solution. rsc.org A hypothetical three-component reaction involving a substituted aniline, a phenylacetylene (B144264) derivative, and a source of the tert-butyl group could potentially construct the target molecule in a single step.

Below is a hypothetical comparison of potential novel synthetic routes:

Synthetic RouteKey TransformationPotential CatalystTheoretical Yield (%)Atom Economy (%)
Suzuki CouplingC-C bond formationPd(PPh₃)₄85-9570-80
Sonogashira Coupling followed by reductionC-C bond formationPdCl₂(PPh₃)₂/CuI80-9065-75
Direct C-H VinylationC-H activationRh(III) or Ru(II)70-8585-95
Three-Component ReactionCycloaddition/AromatizationLewis Acid (e.g., Sc(OTf)₃)60-7590-98

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a nucleophilic aniline, a reactive vinyl group, and bulky tert-butyl group—suggests a rich and largely unexplored reactivity profile.

Future research could investigate novel cyclization reactions. The proximity of the amino group to the vinyl moiety makes it a prime candidate for intramolecular cyclization to form nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net These reactions could be triggered by various catalysts or reaction conditions, leading to a diverse range of products.

The vinyl group itself is ripe for exploration. It could participate in a variety of transformations, including cycloaddition reactions (e.g., Diels-Alder), metathesis, and various addition reactions. The electronic properties of the aniline ring are expected to influence the reactivity of the vinyl group, potentially leading to novel and selective transformations.

Expansion of Catalytic Applications

The aniline and vinyl moieties in this compound make it an interesting candidate for development as a ligand in transition-metal catalysis. The nitrogen atom of the aniline and the π-system of the vinyl group could coordinate to a metal center, forming a bidentate ligand.

Future work could involve the synthesis of metal complexes of this ligand and their application in various catalytic transformations. For example, cobalt complexes bearing Schiff base ligands have shown activity in transfer hydrogenation reactions. nih.gov A Schiff base derivative of this compound could be used to prepare novel cobalt catalysts. Similarly, its use as a ligand in copper-catalyzed cross-coupling reactions could be explored. nih.gov

A hypothetical screening of a catalyst derived from this compound in a model cross-coupling reaction is presented below:

Metal CenterCo-ligandSolventTemperature (°C)Conversion (%)
Palladium(II)NoneToluene10075
Palladium(II)PPh₃Toluene10088
Copper(I)NoneDMF12065
Copper(I)1,10-PhenanthrolineDMF12082
Nickel(II)dppeDioxane8078

Advanced Computational Modeling for Mechanism and Design

Computational chemistry is a powerful tool for understanding reaction mechanisms and for the rational design of new molecules and catalysts. nih.govacs.org Future research on this compound will undoubtedly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of the proposed novel synthetic routes and to predict the feasibility of unexplored reactivity patterns. mdpi.com For example, computational studies could help in understanding the regioselectivity of electrophilic aromatic substitution on the aniline ring or the stereoselectivity of addition reactions to the vinyl group.

Furthermore, computational modeling can guide the design of new catalysts based on the this compound scaffold. researchgate.net By calculating the electronic and steric properties of potential ligands and their metal complexes, it is possible to predict their catalytic activity and selectivity, thereby accelerating the discovery of new and improved catalysts.

Integration into New Functional Materials (from a chemical synthesis standpoint)

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel functional materials. The aniline moiety is a well-known component of conducting polymers, and the vinyl group provides a handle for polymerization. rsc.org

Future research could focus on the polymerization of this compound to produce new polymers with interesting optical and electronic properties. rsc.org The bulky tert-butyl group could enhance the solubility and processability of the resulting polymers, which is often a challenge in the field of conducting polymers. acs.orgnih.gov

The synthetic versatility of this molecule also allows for its incorporation into more complex material architectures. For instance, it could be functionalized and then grafted onto surfaces or incorporated into the framework of metal-organic frameworks (MOFs) to impart new functionalities.

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